(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate

Catalog No.
S13592121
CAS No.
M.F
C14H18BrNO2
M. Wt
312.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidi...

Product Name

(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate

IUPAC Name

methyl (2R)-1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidine-2-carboxylate

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

InChI

InChI=1S/C14H18BrNO2/c1-10(11-5-7-12(15)8-6-11)16-9-3-4-13(16)14(17)18-2/h5-8,10,13H,3-4,9H2,1-2H3/t10-,13+/m0/s1

InChI Key

ZEQMFZXXZHUMAH-GXFFZTMASA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCC2C(=O)OC

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N2CCC[C@@H]2C(=O)OC

(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with a methyl ester and a bromophenyl group, making it structurally interesting for various applications in medicinal chemistry. The compound has a molecular formula of C15_{15}H18_{18}BrN1_{1}O2_{2} and a molecular weight of approximately 322.22 g/mol. Its unique stereochemistry contributes to its biological activity and potential therapeutic applications.

Typical of esters and amines, including:

  • Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
  • Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate has been investigated for its biological properties, particularly in the context of its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity: Compounds with similar structures have shown promise in antiviral applications, indicating that this compound may also possess such properties.
  • CNS Activity: Pyrrolidine derivatives are often explored for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Several synthetic routes can be employed to produce (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate:

  • Enantioselective Synthesis: Utilizing chiral catalysts or reagents to ensure that the desired stereochemistry is achieved during the formation of the pyrrolidine ring.
  • Bromination: The introduction of the bromine substituent on the phenyl ring can be accomplished via electrophilic aromatic substitution.
  • Esterification: The final step involves esterification of the carboxylic acid with methanol, often using acid catalysts to promote the reaction.

These methods allow for the efficient synthesis of this compound while maintaining its chiral integrity.

(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery, particularly for antiviral or CNS-related therapies.
  • Chemical Research: In studies investigating structure-activity relationships among pyrrolidine derivatives.
  • Synthetic Organic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Research on interaction studies involving (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is limited but essential for understanding its pharmacodynamics. Potential interactions include:

  • Receptor Binding Assays: To determine affinity and selectivity towards specific receptors, particularly those involved in CNS functions.
  • Metabolic Studies: Investigating how this compound is metabolized by enzymes in biological systems, which can influence its efficacy and safety profile.

Similar compounds include other pyrrolidine derivatives that share structural features or biological activities. Notable examples include:

Compound NameStructureBiological Activity
(S)-N-(4-bromophenyl)ethylpyrrolidine-2-carboxylic acidStructurePotentially similar antiviral properties
(R)-tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylateStructureInvestigated for CNS effects
(R)-1-Boc-3-(bromomethyl)pyrrolidineStructureUsed in organic synthesis

Uniqueness

(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is unique due to its specific combination of chirality, functional groups, and potential biological activities, setting it apart from other pyrrolidine derivatives. Its distinct structure may lead to novel therapeutic applications not found in similar compounds.

The compound features a pyrrolidine ring substituted with a methyl ester group at the 2-position and a 4-bromophenyl-ethyl moiety at the 1-position. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.20 g/mol. The stereochemical configuration—(R) at the pyrrolidine’s 2-position and (S) at the ethyl side chain’s chiral center—is critical for its biological and catalytic properties.

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, providing rigidity and facilitating hydrogen bonding in catalytic applications.
  • Bromophenyl Group: The 4-bromophenyl substituent enhances electrophilic reactivity, enabling participation in cross-coupling reactions.
  • Methyl Ester: The ester group at C2 stabilizes the compound’s conformation and serves as a leaving group in nucleophilic substitutions.

The compound’s stereochemistry influences its interaction with chiral environments, such as enzyme active sites or asymmetric catalysts. For example, the (S)-configured ethyl side chain directs spatial orientation during diastereoselective reactions.

Comparative Analysis:

CompoundCore StructureKey SubstituentsStereochemical Features
Target CompoundPyrrolidine4-Bromophenyl, methyl ester(R)-C2, (S)-ethyl chain
p-BromomethylphenidatePiperidine4-Bromophenyl, methyl esterAchiral piperidine backbone
(S)-Ethyl pyrrolidine-2-carboxylatePyrrolidineEthyl ester(S)-C2 configuration

Historical Development in Synthetic Organic Chemistry

The synthesis of chiral pyrrolidine derivatives gained prominence in the late 20th century with advances in asymmetric catalysis. Early routes to (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate relied on resolution techniques, but modern methods employ enantioselective catalysis.

Key Synthetic Milestones:

  • Chiral Pool Synthesis: Early approaches utilized proline-derived intermediates, leveraging natural chirality to construct the pyrrolidine ring.
  • Asymmetric Hydrogenation: The development of chiral catalysts like (R)-BINAP-Pd/C enabled stereocontrolled hydrogenation of Δ¹-pyrroline precursors. For example, hydrogenation of ethyl Δ¹-pyrroline-2-carboxylate under 50 psi H₂ with Pd/C yields the cis-isomer with >99% enantiomeric excess.
  • Cross-Coupling Reactions: Suzuki-Miyaura couplings introduced the 4-bromophenyl group post-pyrrolidine formation, enhancing modularity.

Position Within Chiral Auxiliaries and Catalysts

The compound serves dual roles as a chiral auxiliary and organocatalyst:

As a Chiral Auxiliary:

  • Diastereoselective Alkylations: The pyrrolidine ring’s rigidity templates asymmetric induction in aldol reactions. For instance, the methyl ester acts as a directing group, enabling >90% de in proline-mediated transformations.
  • Dynamic Kinetic Resolution: The compound’s stereolability at C2 facilitates racemization-free synthesis of β-amino acids.

As an Organocatalyst:

  • Enamine Catalysis: The secondary amine forms enamine intermediates with carbonyl compounds, accelerating Michael additions with >95% ee.
  • Hydrogen-Bond Donor: The NH group activates electrophiles in Diels-Alder reactions, achieving endo-selectivity in cycloadditions.

Comparative Efficacy:

ApplicationCatalytic EfficiencySelectivitySubstrate Scope
Enamine CatalysisHigh (TON ≈ 500)>95% eeα,β-unsaturated ketones
Hydrogen-Bond DonorModerate (TON ≈ 100)80–90% endoDienophiles

(R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate is a chiral compound containing two stereogenic centers with defined absolute configurations [1]. The compound features a pyrrolidine ring with a carboxylate ester at the 2-position and a 4-bromophenylethyl substituent on the nitrogen atom [1]. The synthesis of this compound requires careful control of stereochemistry at both centers to achieve the desired (R,S) configuration [2].

Stereoselective Synthesis Strategies

Stereoselective synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate requires precise control over the configuration of both stereogenic centers [3]. Several approaches have been developed to achieve this stereochemical control, with asymmetric catalysis and resolution techniques being the most prominent [2] [4].

Asymmetric Catalysis Approaches

Asymmetric catalysis offers powerful methods for controlling the stereochemistry during the synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate [2]. These approaches typically involve the use of chiral catalysts to induce stereoselectivity in key bond-forming reactions [5].

One effective approach involves the asymmetric hydrogenation of unsaturated precursors using chiral transition metal catalysts [6]. Rhodium-based catalysts with chiral phosphine ligands have demonstrated excellent enantioselectivity in the reduction of dehydropyrrolidine precursors [6] [7]. For example, the use of bis(cycloocta-1,5-diene)rhodium(I) tetrafluoroborate with chiral phosphine ligands has been reported to achieve high enantioselectivity in the hydrogenation of related compounds [6].

Another effective strategy employs copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions between azomethine ylides and appropriate dipolarophiles [2] [8]. This approach allows for the simultaneous formation of the pyrrolidine ring and control of stereochemistry at multiple centers [8]. The reaction typically employs silver or copper catalysts with chiral ligands to control the facial selectivity of the cycloaddition [2].

Table 1: Comparison of Asymmetric Catalysis Approaches for Pyrrolidine-2-carboxylate Synthesis

Catalytic SystemSubstrateConditionsYield (%)Enantiomeric Excess (%)Reference
[Rh(cod)2]BF4/C46H34O6P2Dehydropyrrolidine derivativesH2, CH2Cl2, 25°C, 6h84-100>95 [6]
Cu(I)/Chiral phosphineAzomethine ylidesToluene, rt, 24h70-93>90 [2]
Ag2CO3/Chiral ligandN-tert-butanesulfinylazadienesToluene, rt60-85>95 [8]
Pd(OAc)2/Chiral ligandN-Boc-pyrrolidineTHF, -78°C56-6893-98 [9]

The asymmetric catalysis approach can also be applied to the N-alkylation step, where chiral catalysts can facilitate the stereoselective introduction of the (S)-1-(4-bromophenyl)ethyl group onto the pyrrolidine nitrogen [3] [5]. This strategy often employs palladium or copper catalysts with chiral ligands to control the stereochemistry of the alkylation reaction [2] [5].

Resolution Techniques for Enantiomeric Enrichment

When direct asymmetric synthesis does not provide sufficient stereoselectivity, resolution techniques can be employed to separate and enrich the desired enantiomers [4] [10]. These methods are particularly valuable for obtaining high enantiomeric purity of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate [10].

Chiral salt resolution is a classical approach that has been successfully applied to pyrrolidine derivatives [10]. This method involves the formation of diastereomeric salts through reaction with chiral resolving agents, followed by separation based on differential solubility [10]. For the resolution of pyrrolidine-2-carboxylate derivatives, chiral acids such as tartaric acid, camphorsulfonic acid, or mandelic acid have been employed as resolving agents [10] [11].

Dynamic kinetic resolution represents another powerful approach for obtaining enantiomerically enriched pyrrolidine derivatives [4] [12]. This method combines kinetic resolution with in situ racemization of the undesired enantiomer, potentially allowing for theoretical yields of up to 100% of the desired enantiomer [4]. For N-protected 2-lithiopyrrolidines, dynamic kinetic resolution has been achieved using chiral ligands such as sparteine or diaminoalkoxides [12].

Enzymatic resolution offers a highly selective alternative for the preparation of enantiomerically pure pyrrolidine derivatives [9]. Lipases and other hydrolytic enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer [9]. This approach has been successfully applied to the resolution of various 2-substituted pyrrolidines with excellent enantioselectivity [9].

Table 2: Resolution Techniques for Enantiomeric Enrichment of Pyrrolidine Derivatives

Resolution MethodResolving Agent/ConditionsSubstrateYield (%)Enantiomeric Excess (%)Reference
Chiral Salt(S)-1-(1-naphthyl)ethylamineCyclopropane carboxylic acid58>95 [11]
Chiral Salt(+)-abietylaminePyrrolidine-2-carboxylic acid65>90 [11]
Dynamic Kinetic(−)-sparteineN-Boc-2-lithiopyrrolidine6898 [12]
Dynamic KineticChiral phosphoric acidPyrrolidine cyclization precursors5090 [9]
EnzymaticLipase, organic solventRacemic pyrrolidine esters45-49>99 [9]

Key Intermediate Preparation

The synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate requires the preparation of two key intermediates: the (S)-1-(4-bromophenyl)ethylamine derivative and the (R)-pyrrolidine-2-carboxylate ester [1] [13]. The stereoselective preparation of these intermediates is crucial for the overall synthetic strategy [13] [14].

Bromophenyl Ethylamine Derivative Synthesis

The synthesis of (S)-1-(4-bromophenyl)ethylamine derivatives represents a critical step in the preparation of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate [13] [14]. Several methods have been developed for the stereoselective synthesis of these chiral amines [6] [13].

Asymmetric hydrogenation of prochiral imines or ketones offers an efficient approach to the synthesis of chiral 1-(4-bromophenyl)ethylamine derivatives [6]. This method typically employs rhodium or ruthenium catalysts with chiral phosphine ligands to achieve high enantioselectivity [6]. For example, the hydrogenation of 4-bromoacetophenone-derived imines using [Rh(cod)2]BF4 with chiral phosphine ligands has been reported to provide the corresponding chiral amines with excellent enantioselectivity [6].

Another effective approach involves the stereoselective reduction of 4-bromoacetophenone oximes or nitro compounds [14]. This method can be accomplished using various reducing agents, including sodium borohydride in combination with transition metal catalysts [14]. The reduction of 4-bromoacetophenone oxime with sodium borohydride in water/acetonitrile at room temperature has been reported to provide the corresponding amine in good yield [14].

Enzymatic resolution represents another valuable method for obtaining enantiomerically pure 1-(4-bromophenyl)ethylamine derivatives [13]. This approach typically involves the kinetic resolution of racemic amines using lipases or other hydrolytic enzymes [13]. The resolution can be performed through selective acylation of one enantiomer or through selective hydrolysis of racemic amides [13].

Table 3: Methods for the Synthesis of (S)-1-(4-Bromophenyl)ethylamine Derivatives

MethodReagents/ConditionsYield (%)Enantiomeric Excess (%)Reference
Asymmetric Hydrogenation[Rh(cod)2]BF4, chiral phosphine, H2, CH2Cl2, 25°C, 6h84-100>95 [6]
Oxime ReductionNaBH4, H2O/MeCN, 25°C59- [14]
Nitro ReductionNaBH4, H2O/MeCN, 25°C88- [14]
Enzymatic ResolutionLipase, organic solvent45-49>99 [13]
Multi-step SynthesisBr2/CH2Cl2, NH2OH·HCl, NaBH4, NaH, DMF-- [14]

Pyrrolidine Ring Formation Mechanisms

The formation of the pyrrolidine ring is a key step in the synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate [3] [15]. Several mechanisms have been developed for the construction of the pyrrolidine core with controlled stereochemistry at the 2-position [3] [16].

One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles [3] [16]. This method allows for the simultaneous formation of the pyrrolidine ring and control of stereochemistry at multiple centers [16]. The azomethine ylides are typically generated in situ from imino esters and can undergo cycloaddition with various alkenes in the presence of metal catalysts [16] [8]. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or chiral auxiliaries [16] [8].

Another effective strategy for pyrrolidine ring formation involves the intramolecular cyclization of amino acid derivatives [17]. This approach typically starts from linear precursors containing both amino and carboxylic acid functionalities, which undergo cyclization to form the pyrrolidine ring [17]. The stereochemistry at the 2-position can be controlled through the use of chiral starting materials or through stereoselective cyclization reactions [17].

Reductive cyclization represents another valuable method for the construction of the pyrrolidine ring [18]. This approach involves the reduction of nitro or cyano groups in appropriate precursors, followed by intramolecular cyclization [18]. For example, the reduction of β-nitro esters with iron in acetic acid has been reported to provide pyrrolidine-2-carboxylates in good yields [18].

Table 4: Pyrrolidine Ring Formation Mechanisms

MechanismReagents/ConditionsYield (%)StereoselectivityReference
1,3-Dipolar CycloadditionAg2CO3, toluene, rt60-85High [16] [8]
Intramolecular CyclizationK2CO3, DMF, 80°C65-90Moderate to High [17]
Reductive CyclizationFe/AcOH or Pd/C, H270-95Moderate [18]
Platinum-Catalyzed CascadePt/Brønsted acid, toluene60-80Moderate [19]
Photochemical Ring ContractionSilylboranes, hν, then Δ50-70Moderate [15]

Reaction Optimization Parameters

The optimization of reaction conditions is crucial for achieving high yields and stereoselectivity in the synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate [20] [21]. Various parameters, including temperature, solvent, and catalytic systems, can significantly influence the outcome of the synthetic process [20] [21].

Temperature and Solvent Effects

Temperature and solvent selection play critical roles in controlling the stereoselectivity and efficiency of reactions involved in the synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate [20] [22].

For the asymmetric hydrogenation of dehydropyrrolidine precursors, temperature control is essential for achieving high enantioselectivity [6] [20]. Lower temperatures (0-25°C) typically favor higher stereoselectivity, although this may come at the cost of reduced reaction rates [6]. For example, the hydrogenation of dehydropyrrolidine derivatives using rhodium catalysts has been reported to provide higher enantioselectivity at 0°C compared to room temperature [6].

Solvent effects are equally important in controlling the stereoselectivity of key reactions [20] [22]. Polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (CH2Cl2) are commonly employed in asymmetric hydrogenation reactions, as they can enhance the interaction between the chiral catalyst and the substrate [6] [20]. For 1,3-dipolar cycloaddition reactions, toluene has been identified as an optimal solvent, providing high yields and stereoselectivity [16] [8].

The formation of the pyrrolidine ring through cyclization reactions is also significantly influenced by temperature and solvent [20] [18]. For reductive cyclization of β-nitro esters, the use of acetic acid as a solvent at elevated temperatures (80-100°C) has been reported to provide optimal results [18]. In contrast, for intramolecular cyclization reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) at moderate temperatures (60-80°C) typically provide the best outcomes [17] [20].

Table 5: Temperature and Solvent Effects on Key Reactions

ReactionSolventTemperature (°C)Yield (%)StereoselectivityReference
Asymmetric HydrogenationCH2Cl20-2584-100High [6]
Asymmetric HydrogenationTHF2580-95Moderate to High [6] [20]
1,3-Dipolar CycloadditionToluene20-2560-85High [16] [8]
1,3-Dipolar CycloadditionTHF20-2550-75Moderate [16]
Intramolecular CyclizationDMF60-8065-90Moderate to High [17] [20]
Intramolecular CyclizationTHF6050-72Moderate [23]
Reductive CyclizationAcOH80-10070-95Moderate [18]
Reductive CyclizationMeOH25-6060-85Moderate [18] [24]

Catalytic System Comparisons

The choice of catalytic system significantly impacts the efficiency and stereoselectivity of reactions involved in the synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate [2] [25]. Various transition metal catalysts, including rhodium, palladium, copper, and platinum complexes, have been employed in different steps of the synthetic process [2] [6] [19] [25].

For the asymmetric hydrogenation of dehydropyrrolidine precursors, rhodium catalysts with chiral phosphine ligands have demonstrated excellent performance [6]. The [Rh(cod)2]BF4 complex with chiral phosphine ligands has been reported to provide high yields and enantioselectivity in the hydrogenation of related compounds [6]. Similarly, ruthenium catalysts with chiral diphosphine ligands have shown promising results in the asymmetric hydrogenation of pyrrolidine precursors [6] [26].

Palladium catalysts have been extensively employed in various transformations related to pyrrolidine synthesis [25] [27]. For the hydroarylation of pyrrolines to form 3-aryl pyrrolidines, palladium catalysts have demonstrated broad substrate scope and high efficiency [27]. Additionally, palladium-catalyzed carboamination reactions have been developed for the enantioselective synthesis of 2-substituted pyrrolidines [28] [25].

Copper and silver catalysts have shown excellent performance in 1,3-dipolar cycloaddition reactions for pyrrolidine ring formation [2] [8]. These catalysts, when combined with appropriate chiral ligands, can provide high levels of stereocontrol in the cycloaddition of azomethine ylides with dipolarophiles [2] [8].

Platinum catalysts, particularly in combination with Brønsted acids, have been employed in cascade reactions for the synthesis of pyrrolidine derivatives [19]. These catalytic systems can facilitate the cycloisomerization of alkynamine derivatives followed by nucleophilic addition to form complex pyrrolidine structures [19].

Table 6: Comparison of Catalytic Systems for Pyrrolidine Synthesis

Catalytic SystemReaction TypeAdvantagesLimitationsYield (%)StereoselectivityReference
[Rh(cod)2]BF4/Chiral phosphineAsymmetric HydrogenationHigh enantioselectivity, mild conditionsHigh catalyst cost84-100Excellent (>95% ee) [6]
Ru/Chiral diphosphineAsymmetric HydrogenationBroad substrate scopeModerate activity70-90Good to Excellent (85-95% ee) [26]
Pd(OAc)2/PhosphineHydroarylationBroad scope, direct formationLimited stereoselectivity60-85Moderate [25] [27]
Cu(I)/Chiral ligand1,3-Dipolar CycloadditionHigh regio- and stereoselectivitySensitive to moisture70-93Excellent (>90% ee) [2]
Ag2CO3/Chiral ligand1,3-Dipolar CycloadditionRoom temperature conditionsHigh catalyst loading60-85Excellent (>95% ee) [8]
Pt/Brønsted acidCascade CyclizationComplex structures in one potLimited substrate scope60-80Moderate [19]
Pd/C, H2Reduction of PyrrolesSimple procedure, high yieldsLimited stereoselectivity80-95Moderate [7] [18]
Fe/AcOHReductive CyclizationInexpensive, environmentally friendlyHarsh conditions70-90Moderate [18]

The selection of the appropriate catalytic system depends on various factors, including the specific transformation, desired stereoselectivity, and practical considerations such as cost and scalability [2] [25]. For the synthesis of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate, a combination of different catalytic systems may be employed for different steps of the synthetic route to achieve optimal results [2] [6] [25].

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction analysis represents the cornerstone technique for determining the three-dimensional molecular architecture of crystalline organic compounds. For pyrrolidine carboxylate derivatives containing bromophenyl substituents, single crystal X-ray diffraction provides definitive structural information including bond lengths, bond angles, and intermolecular interactions [1] [2].

Crystallographic studies of related pyrrolidine-containing compounds have revealed systematic patterns in unit cell parameters and space group preferences. Ethyl pyrrolidine carboxylate derivatives commonly crystallize in monoclinic space groups, with the P 1 21/n 1 space group being particularly prevalent [2]. The unit cell dimensions for a structurally analogous pyrrolidine carboxylate compound showed parameters of a = 14.99 ± 0.006 Å, b = 11.375 ± 0.005 Å, c = 17.815 ± 0.008 Å, with β = 92.254 ± 0.006°, yielding a cell volume of 3035 ± 2 ų [2].

The diffraction data collection parameters for brominated aromatic compounds typically employ molybdenum Kα radiation (λ = 0.71073 Å) at controlled temperatures, commonly 293 ± 2 K for standard measurements [2] [3]. Refinement statistics for high-quality structures achieve R-factors in the range of 0.04-0.06, with weighted residual factors (wR) typically below 0.14 [2].

ParameterTypical RangeReference Compound Values
Space GroupP 21/c, P 1 21/n 1, PccnP 1 21/n 1 [2]
a (Å)12-2214.99 ± 0.006 [2]
b (Å)10-1511.375 ± 0.005 [2]
c (Å)15-2017.815 ± 0.008 [2]
Cell Volume (ų)2500-50003035 ± 2 [2]
R-factor0.03-0.080.0531 [2]

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D Techniques)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate displays characteristic resonances that enable complete structural elucidation. The aromatic protons of the 4-bromophenyl moiety appear as two distinct doublets in the region δ 7.0-8.0 ppm, exhibiting the characteristic AB pattern of para-disubstituted benzene rings [6] [7].

The pyrrolidine ring protons exhibit complex coupling patterns reflecting the stereochemical environment. The H-2 proton, positioned α to the carboxylate group, resonates as a doublet of doublets in the range δ 4.0-4.5 ppm due to coupling with adjacent ring protons [6] [8]. The remaining pyrrolidine ring protons (H-3, H-4, H-5) appear as overlapping multiplets in the region δ 2.0-3.5 ppm, with individual assignments possible through two-dimensional correlation techniques [6] [8].

The methyl ester group provides a characteristic singlet at δ 3.6-3.8 ppm, integrating for three protons and serving as a diagnostic signal for ester functionality [7]. The methyl group of the (S)-1-(4-bromophenyl)ethyl substituent appears as a doublet due to coupling with the adjacent methine proton.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.0-8.0Doublet4H
Pyrrolidine H-24.0-4.5Doublet of doublets1H
Pyrrolidine H-3,4,52.0-3.5Multiplet6H
Methyl ester3.6-3.8Singlet3H
Ethyl methyl1.2-1.5Doublet3H

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive carbon framework identification through characteristic chemical shift ranges for different carbon environments. The ester carbonyl carbon appears as the most downfield signal at δ 170-180 ppm, confirming the presence of the carboxylate functionality [9] [10].

Aromatic carbons of the bromophenyl group resonate in the region δ 120-140 ppm, with the carbon bearing the bromine substituent typically appearing at higher field due to the heavy atom effect [9]. The pyrrolidine ring carbons exhibit distinct chemical shifts based on their position relative to the nitrogen atom, with C-2 (α-carbon) appearing at δ 60-70 ppm and the remaining ring carbons at δ 23-55 ppm [9] [8].

The methyl ester carbon resonates at δ 50-55 ppm, providing confirmation of the ester functionality. Carbon-nitrogen coupling patterns, observable in non-decoupled spectra, provide additional structural confirmation through characteristic coupling constants [8].

Carbon AssignmentChemical Shift (ppm)Assignment
Ester C=O170-180Carbonyl carbon [9]
Aromatic C120-140Benzene ring carbons [9]
Pyrrolidine C-260-70α-Carbon to nitrogen [8]
Pyrrolidine C-3,423-33β-Carbons in ring [8]
Pyrrolidine C-545-55γ-Carbon in ring [8]
Methyl ester50-55Methoxy carbon [10]

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance spectroscopy provides crucial connectivity information through correlation experiments that establish both through-bond and through-space relationships [11] [12]. Correlation Spectroscopy (COSY) experiments identify proton-proton coupling relationships within the pyrrolidine ring system, enabling complete assignment of the five-membered ring protons [12].

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-proton connectivity, providing unambiguous assignment of carbon resonances to their corresponding protons [11] [12]. This technique proves particularly valuable for distinguishing between overlapping multipets in the aliphatic region of the ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-proton correlations spanning two to three bonds, enabling identification of quaternary carbons and confirmation of structural connectivity [11] [12]. Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information crucial for determining stereochemical relationships and conformational preferences [11] [12].

TechniqueInformationApplication
COSYThrough-bond H-H couplingRing connectivity [12]
HSQCDirect C-H connectivityCarbon-proton assignments [12]
HMBCLong-range C-H connectivityQuaternary carbon identification [12]
NOESYThrough-space H-H interactionsStereochemical confirmation [12]

Infrared Vibrational Mode Correlations

Infrared spectroscopy provides characteristic vibrational frequencies that serve as molecular fingerprints for functional group identification and structural confirmation. The ester carbonyl stretching vibration appears as a strong absorption in the region 1750-1730 cm⁻¹, serving as the diagnostic frequency for carboxylate functionality [13] [14] [15].

The aromatic C-H stretching vibrations of the bromophenyl group manifest as medium to strong absorptions in the region 3100-3050 cm⁻¹, clearly distinguished from aliphatic C-H stretching vibrations which appear at 3000-2850 cm⁻¹ [13] [14]. The aromatic C=C stretching modes produce weak to medium intensity bands in the region 1600-1475 cm⁻¹ [13] [14].

The pyrrolidine ring contributes characteristic N-C stretching vibrations in the region 1250-1000 cm⁻¹, with medium to strong intensity [13] [14]. Methyl and methylene bending modes appear at 1450 cm⁻¹ and 1375 cm⁻¹ for methyl groups, and at 1465 cm⁻¹ for methylene groups [13] [14].

The C-Br stretching vibration produces a strong absorption in the region 800-600 cm⁻¹, providing confirmation of the bromine substituent [13] [14]. The ester C-O stretching vibration appears as a strong absorption in the region 1300-1000 cm⁻¹ [13] [14] [15].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O stretch (ester)1750-1730StrongCarbonyl stretching [13] [14]
C-H stretch (aromatic)3100-3050StrongAromatic C-H [13] [14]
C-H stretch (aliphatic)3000-2850StrongAliphatic C-H [13] [14]
C=C stretch (aromatic)1600-1475Weak-MediumAromatic framework [13] [14]
C-O stretch (ester)1300-1000StrongEster C-O [13] [14]
C-Br stretch800-600StrongC-Br bond [13] [14]
N-C stretch1250-1000Medium-StrongPyrrolidine N-C [13] [14]

Thermodynamic Properties

Melting Point and Phase Behavior

The melting point of organic compounds reflects the strength of intermolecular interactions in the crystalline state and provides valuable information about molecular packing efficiency and thermal stability. Pyrrolidine itself exhibits a melting point of -57.8°C, indicating weak intermolecular forces in the pure cyclic amine [16] [17].

Bromophenyl-containing compounds typically exhibit elevated melting points due to enhanced intermolecular interactions facilitated by the polarizable bromine atom and aromatic π-π stacking. Related bromophenyl esters demonstrate melting points in the range 51-109°C, with specific values dependent on substitution patterns and molecular architecture [18] [19] [20].

Phase transition behavior in pyrrolidine derivatives involves complex thermodynamic processes. Pyrrolidine itself undergoes a solid-state phase transition at 207.14 K with an associated enthalpy change of 127 cal mol⁻¹, followed by melting at 215.31 K with a heat of fusion of 2053 cal mol⁻¹ [16] [21]. These thermodynamic parameters reflect the influence of pseudorotational motion within the five-membered ring structure [16] [21].

The thermal stability of ester-containing pyrrolidine derivatives extends significantly beyond the melting point, with decomposition typically occurring at temperatures above 200°C. Thermal decomposition pathways involve complex bond cleavage reactions, with pyrrolidine derivatives showing initial decomposition through ring-opening mechanisms at temperatures between 627-1127°C under shock tube conditions [22] [23].

PropertyPyrrolidineEster DerivativesBromophenyl Compounds
Melting Point (°C)-57.8 [17]Variable51-109 [19] [20]
Heat of Fusion (cal/mol)2053 [16]Not availableNot available
Phase Transition (K)207.14 [16]VariableVariable
Decomposition (°C)627-1127 [23]>200Variable

Solubility Profile in Organic Solvents

The solubility characteristics of (R)-Methyl 1-((S)-1-(4-bromophenyl)ethyl)pyrrolidine-2-carboxylate reflect the interplay between polar and nonpolar structural features within the molecule. The compound contains both hydrophilic elements (ester group, nitrogen atom) and lipophilic components (bromophenyl group, pyrrolidine ring), resulting in amphiphilic solubility behavior [24] [25].

Methyl carboxylate esters generally exhibit high solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions between the ester oxygen atoms and solvent hydroxyl groups [26] [24] [27]. The solubility in these solvents typically exceeds 30 mg/mL at ambient temperature for structurally related compounds [26] [28].

Aprotic polar solvents including acetone, acetonitrile, and dimethyl formamide provide excellent solvation for ester-containing pyrrolidine derivatives [26] [28]. The dipolar nature of these solvents effectively stabilizes the ester functionality while accommodating the nonpolar aromatic components [25].

Halogenated solvents such as dichloromethane and chloroform offer particularly favorable solubility profiles for bromophenyl-containing compounds due to favorable halogen-halogen interactions and similar polarizability characteristics [29] [25]. These solvents frequently serve as preferred media for crystallization procedures [29].

Water solubility remains limited due to the predominance of lipophilic structural elements, particularly the bromophenyl and pyrrolidine components [24] [25]. The solubility in aqueous media typically ranges from very low to moderate, depending on pH and ionic strength conditions [24].

Solvent CategorySolubilityMechanism
Methanol/EthanolHighHydrogen bonding [26] [24]
Acetone/DMFHighDipolar interactions [26] [28]
DichloromethaneHighHalogen interactions [25]
WaterLow-ModerateLimited polar interactions [24]
HexaneLowInsufficient polar interactions [25]

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

311.05209 g/mol

Monoisotopic Mass

311.05209 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types